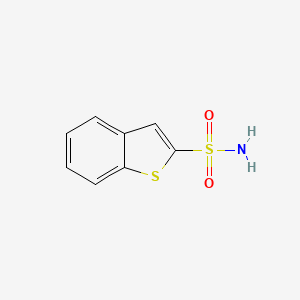

1-Benzothiophene-2-Sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMQSZBTFGHLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Benzothiophene Sulfonamide Scaffold: a Subject of Intensive Academic Study

The benzothiophene (B83047) sulfonamide scaffold is a key area of focus in medicinal chemistry and drug discovery. This "privileged structure" combines two pharmacologically significant moieties: the benzothiophene ring system and the sulfonamide functional group. nih.govresearchgate.netnih.gov The fusion of these two components is a strategic design element in the synthesis of new chemical entities.

Benzothiophene and its derivatives are recognized for their structural similarity to biologically active molecules, making them ideal candidates for developing new lead compounds. nih.govresearchgate.net This scaffold is present in molecules that exhibit a wide array of biological activities. nih.govbenthamdirect.com Similarly, the sulfonamide group is a well-established pharmacophore found in numerous FDA-approved drugs, known for its diverse therapeutic applications since the 1930s. ontosight.ainih.gov

The rationale behind combining these two active components is to create hybrid compounds that may exhibit enhanced or novel biological activities. researchgate.net Medicinal chemists are interested in the structure-activity relationships (SAR) of benzothiophene derivatives, and the addition of a sulfonamide group provides a versatile point for chemical modification to modulate properties like solubility and target binding. nih.govresearchgate.net Research into this scaffold aims to explore its potential in developing new therapeutic agents by leveraging the synergistic effects of its constituent parts. nih.govresearchgate.net

Historical Trajectories and Modern Relevance of Benzothiophene Based Molecules in Synthetic Chemistry

The study of benzothiophene (B83047) dates back to the early 20th century, when it was first synthesized. numberanalytics.com Initially an academic curiosity, its significance has steadily grown as its versatility in chemical reactions and its presence in numerous biologically active compounds became apparent. numberanalytics.com Traditional synthesis routes often required harsh reaction conditions and multiple steps to create the benzothiophene core. numberanalytics.com

Over the past few decades, significant advancements have been made in the synthesis of benzothiophene derivatives. Modern approaches, particularly transition metal-catalyzed cross-coupling reactions, have provided more efficient, facile, and convenient methods for constructing the benzothiophene nucleus. numberanalytics.combenthamdirect.com These newer methods allow for greater control and the introduction of a wide variety of functional groups.

Today, the benzothiophene moiety is a ubiquitous feature in compounds of pharmaceutical and biological importance. benthamdirect.com Beyond medicine, benzothiophene-based molecules have found applications in materials science and organic electronics. numberanalytics.com Their unique electronic properties make them valuable components in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comresearchgate.net The ongoing research into new synthetic methods and applications ensures that benzothiophene remains a highly relevant and actively pursued structure in contemporary chemical research. benthamdirect.com

Foundational Research Directions and Current Scholarly Gaps for 1 Benzothiophene 2 Sulfonamide Inquiry

Strategic Construction of the Benzothiophene Core

The benzothiophene ring system is the foundational framework of these molecules. Its synthesis can be achieved through various strategic approaches, primarily involving cyclization reactions and the use of appropriately functionalized precursors.

Cyclization Reactions in the Formation of Benzothiophene Rings

A variety of cyclization reactions have been developed for the efficient construction of the benzothiophene core. These methods often utilize transition metal catalysis or electrophilic mediation to facilitate ring closure.

One prominent strategy involves the electrophilic cyclization of o-alkynyl thioanisoles . For instance, the reaction of phenyl-substituted alkynyl thioanisole (B89551) with a dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt in dichloromethane (B109758) at room temperature yields the corresponding 3-(methylthio)-2-phenylbenzo[b]thiophene in high yield (99%). nih.gov This method is effective for a range of substituted alkynyl thioanisoles, demonstrating its broad applicability. nih.gov

Another approach is the base-catalyzed propargyl–allenyl rearrangement followed by cyclization . This metal-free method provides an efficient route to benzothiophene derivatives and tolerates a variety of functional groups. beilstein-journals.org

Palladium-catalyzed reactions are also widely employed. For example, the Sonogashira cross-coupling of 2-bromo-5-(4-methoxyphenyl)thiophene (B186758) with 1-ethynyl-2-(methylsulfanyl)benzene, followed by electrophilic cyclization with iodine, affords a 3-iodo-2-substituted-1-benzothiophene derivative. researchgate.net Additionally, palladium-catalyzed intramolecular aryl–S cyclization of thioenol precursors can directly yield 2,3-diarylbenzothiophenes. rsc.org

Iodine-mediated 5-exo cyclization of substrates bearing a free SH group is another effective method for synthesizing benzothiophenes. rsc.org Furthermore, a unique cyclization of arylketene dithioacetal monoxide using trifluoromethanesulfonic anhydride (B1165640) leads to 2-methylthiobenzothiophene derivatives. rsc.org

The following table summarizes various cyclization strategies for benzothiophene synthesis:

| Cyclization Method | Key Reagents/Catalysts | Starting Material Example | Product Type | Reference |

| Electrophilic Cyclization | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | o-alkynyl thioanisoles | 2,3-disubstituted benzo[b]thiophenes | nih.gov |

| Base-Catalyzed Rearrangement/Cyclization | Base | Propargyl ethers/acetates | Substituted benzothiophenes | beilstein-journals.org |

| Palladium-Catalyzed Coupling/Cyclization | Pd catalyst, Iodine | 2-bromothiophene and ethynylbenzene derivatives | 3-Iodo-2-substituted-1-benzothiophenes | researchgate.net |

| Iodine-Mediated Cyclization | Iodine | Substrates with a free SH group | Benzothiophenes | rsc.org |

| Trifluoromethanesulfonic Anhydride-Mediated Cyclization | Trifluoromethanesulfonic anhydride | Arylketene dithioacetal monoxide | 2-Methylthiobenzothiophenes | rsc.org |

Precursor Chemistry for Regioselective Introduction of Sulfonyl Groups

The regioselective introduction of a sulfonyl group, typically at the C2 or C3 position of the benzothiophene ring, is a critical step. This is often achieved by functionalizing the benzothiophene core after its formation.

A common method involves the direct sulfonylation of the benzothiophene ring . However, achieving regioselectivity can be challenging. An alternative and often more controlled approach is the use of benzothiophene S-oxides as precursors. nih.govresearchgate.net These can be readily prepared by the oxidation of benzothiophenes. researchgate.net An interrupted Pummerer reaction of these S-oxides allows for the site-selective introduction of various functional groups at the C3 position with complete regioselectivity, under metal-free and mild conditions. nih.govresearchgate.netresearchgate.net This method has been successfully used for C3-arylation and C3-alkylation of benzothiophenes. nih.gov

Another strategy is the iodine-catalyzed regioselective C-3 sulfenylation of 7-azaindoles, which can be further diversified to generate benzothiophene-fused analogs. acs.org While not directly on benzothiophene, this highlights the use of catalysts to control the position of sulfur-containing groups on related heterocyclic systems.

Direct and Indirect Approaches to Sulfonamide Moiety Formation

Once the benzothiophene core is established, the sulfonamide group is introduced. This can be accomplished through several direct and indirect methods.

Aminolysis of Sulfonyl Chlorides Derived from Benzothiophene

The most traditional and widely used method for synthesizing sulfonamides is the aminolysis of sulfonyl chlorides . This involves the reaction of a benzothiophene sulfonyl chloride with an appropriate amine. mdpi.com The required benzothiophene-2-sulfonyl chloride can be prepared from the corresponding benzothiophene. The subsequent reaction with an amine, often in the presence of a base to neutralize the HCl byproduct, yields the desired this compound. mdpi.comevitachem.com This method is robust and applicable to a wide range of amines, allowing for the synthesis of diverse libraries of sulfonamide derivatives.

A typical procedure involves the dropwise addition of the sulfonyl chloride to an aqueous solution of the amino acid in the presence of a base like sodium carbonate. mdpi.com

Electrochemical Methods for C-H Amidation and Sulfonamide Coupling

Electrochemical methods offer a green and efficient alternative for the formation of C-N bonds. Electrochemical C-H amidation of heteroarenes, including benzothiophene, with N-alkyl sulfonamides has been achieved. nih.govresearchgate.net This metal-free and oxidant-free method uses electricity as the sole oxidant and allows for the direct formation of a C-N bond at the C2 position of the benzothiophene ring. nih.govresearchgate.netresearchgate.net

Furthermore, an electrochemical oxidative coupling of thiols and amines provides a direct route to sulfonamides. acs.org This method avoids the need for pre-functionalized reagents and generates hydrogen as a benign byproduct. acs.org While not specific to benzothiophene, this approach could be adapted for the synthesis of this compound by using a suitable benzothiophene-2-thiol precursor.

One-Pot and Multicomponent Reactions for Scaffold Assembly

To improve efficiency and atom economy, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of sulfonamide-containing scaffolds. uni-frankfurt.de

A one-pot synthesis of 2-sulfonamidobenzo[b]thiophenes has been reported, enabled by a mild protonative activation of ynamides containing o-methylthioaryl groups. researchgate.net This method avoids the use of strong acids or expensive transition metals. researchgate.net

Another approach involves a Brønsted acid-catalyzed three-component reaction of 2-alkylazaarenes, aldehydes, and sulfonamides to generate α-substituted sulfonamides. rsc.org While not directly producing the target molecule, it showcases the power of MCRs in constructing complex sulfonamide derivatives.

A one-pot, two-stage synthesis of diaryl sulfonamides has also been developed using sequential iron and copper catalysis. thieme-connect.com This process involves the regioselective para-iodination of an activated arene followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. thieme-connect.comthieme-connect.com

The following table provides an overview of different methods for sulfonamide formation:

| Method | Key Features | Starting Materials | Reference |

| Aminolysis of Sulfonyl Chlorides | Traditional, robust | Benzothiophene sulfonyl chloride, amine | mdpi.comevitachem.com |

| Electrochemical C-H Amidation | Metal-free, oxidant-free | Benzothiophene, N-alkyl sulfonamide | nih.govresearchgate.net |

| Electrochemical Oxidative Coupling | Direct, green | Thiol, amine | acs.org |

| One-Pot Ynamide Cyclization | Mild, economical | Ynamide with o-methylthioaryl group | researchgate.net |

| One-Pot Fe/Cu Catalysis | Sequential catalysis | Activated arene, primary sulfonamide | thieme-connect.comthieme-connect.com |

Advanced Functionalization and Derivatization Strategies

The versatility of the this compound core allows for extensive structural modifications. These modifications are key to fine-tuning the physicochemical and pharmacological properties of the resulting analogues.

Modifying the Sulfonamide Nitrogen: Alkylation and Acylation Reactions

The nitrogen atom of the sulfonamide group serves as a prime site for derivatization through alkylation and acylation reactions. These modifications can significantly impact the compound's properties.

Alkylation Reactions: The sulfonamide nitrogen can act as a nucleophile, reacting with various electrophiles to introduce alkyl groups. smolecule.com Iron(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols represents an environmentally benign method, proceeding with high selectivity and yielding only water as a byproduct. ionike.com This "borrowing hydrogen" method avoids the generation of harmful byproducts often associated with classical N-alkylation techniques that use alkyl halides. ionike.com Another approach involves the use of a ruthenium catalyst with bidentate phosphine (B1218219) ligands for the N-alkylation of primary sulfonamides. organic-chemistry.org These methods offer broad substrate scope and good functional group tolerance. ionike.comnih.gov

Acylation Reactions: Acylation of the sulfonamide nitrogen introduces an acyl group, forming N-acylsulfonamides. These reactions can be efficiently catalyzed by cesium salt of Wells–Dawson heteropolyacid (Cs5HP2W18O62) in water, a green solvent. researchgate.net This method is effective for both acyclic and cyclic anhydrides, providing good to excellent yields at room temperature and allowing for easy catalyst recovery. researchgate.net Such transformations are valuable for creating derivatives with altered electronic and steric properties. nsf.govacs.org

Substituent Variation on the Benzothiophene Aromatic Rings

Modification of the benzothiophene ring system through the introduction of various substituents is a powerful strategy for creating diverse analogues. researchgate.net The electron-rich nature of the thiophene (B33073) ring makes it susceptible to electrophilic aromatic substitution. nih.gov

Palladium-catalyzed cross-coupling reactions are instrumental in this context. For instance, Pd(II)-catalyzed meta-C–H arylation and alkylation of benzylsulfonamides have been achieved using an isoquinoline (B145761) ligand, demonstrating broad substrate scope and tolerance for various functional groups on the aryl iodide coupling partner. nih.gov This allows for the introduction of methyl, phenyl, methoxy, and halogen groups, among others. nih.gov Similarly, C3-selective alkylation of benzothiophenes can be achieved through gold-catalyzed reactions of alkynes with benzothiophene S-oxides. researchgate.net

These methods provide access to a wide array of substituted this compound derivatives, enabling the systematic exploration of structure-activity relationships. researchgate.netnih.gov

Stereoselective Synthetic Pathways to Chiral Analogues

The introduction of chirality into this compound analogues can lead to compounds with enhanced biological specificity. Chiral sulfinyl compounds, including sulfoxides and sulfinamides, are recognized as important pharmacophores. acs.orgnih.gov

The development of stereoselective methods for preparing chiral sulfinyl compounds is of significant interest. acs.org One approach involves the asymmetric condensation of prochiral sulfinates with alcohols using a pentanidium catalyst, which can be applied to benzothiophene sulfinates to produce chiral sulfinate esters with excellent enantioselectivity. ntu.edu.sga-star.edu.sg These chiral sulfinate esters are versatile intermediates that can be converted to a variety of other chiral sulfur-containing functional groups. ntu.edu.sg

Another strategy is the atroposelective hydroamination of allenes catalyzed by a palladium complex, which can afford axially chiral sulfonamides with high enantioselectivity. researchgate.net While the direct stereoselective synthesis of chiral 1-benzothiophene-2-sulfonamides is an area of ongoing research, these methods for creating related chiral sulfur compounds highlight the potential for developing such pathways. acs.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of sulfonamides is gaining increasing attention to minimize environmental impact. sci-hub.se Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and metal-free catalysts.

A facile and environmentally friendly synthesis of sulfonamides has been described using water as the solvent under dynamic pH control, omitting the need for organic bases and simplifying product isolation to filtration. rsc.org Solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature also represents a green approach. sci-hub.se

Metal-free methods are also being developed. For instance, a three-component reaction of sodium metabisulfite, sodium azide, and an aryldiazonium salt provides a direct route to primary sulfonamides without the need for a metal catalyst. rsc.org Furthermore, photoredox-catalyzed sulfonylations using an organic dye like eosin (B541160) Y in a mixture of acetonitrile (B52724) and water as a green solvent have been reported. organic-chemistry.org These approaches align with the principles of green chemistry by reducing waste, avoiding hazardous reagents, and improving energy efficiency. sci-hub.senih.gov

Comprehensive Spectroscopic Profiling

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure and electronic environment. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry offers a complete picture of its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data.

In ¹H NMR spectra recorded in DMSO-d6, the protons of the benzothiophene ring system exhibit characteristic chemical shifts. Specifically, the spectrum shows a multiplet between δ 8.07-8.03 ppm for one proton and another multiplet at δ 8.01-7.97 ppm for a second proton on the benzene (B151609) ring. A doublet at δ 7.90 ppm (J = 0.5 Hz) is assigned to the proton on the thiophene ring, while a broad singlet at δ 7.86 ppm corresponds to the two protons of the sulfonamide group (-SO₂NH₂). Additionally, a multiplet observed between δ 7.52-7.43 ppm accounts for the remaining two protons on the benzene ring. rsc.org

The ¹³C NMR spectrum, also in DMSO-d6, reveals the carbon framework. The signals are observed at δ 146.2, 140.7, 138.0, 127.3, 127.1, 126.0, 125.8, and 123.4 ppm, corresponding to the eight distinct carbon atoms in the 1-benzothiophene core. rsc.org

| ¹H NMR (400 MHz, DMSO-d6) | ¹³C NMR (101 MHz, DMSO-d6) |

| Chemical Shift (δ, ppm) | Assignment |

| 8.07-8.03 (m, 1H) | Aromatic CH |

| 8.01-7.97 (m, 1H) | Aromatic CH |

| 7.90 (d, J = 0.5 Hz, 1H) | Thiophene CH |

| 7.86 (s, 2H) | SO₂NH₂ |

| 7.52-7.43 (m, 2H) | Aromatic CH |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of sulfonamides, in general, displays characteristic absorption bands. nih.gov The N-H stretching vibrations of the primary sulfonamide group typically appear in the region of 3300–3500 cm⁻¹. chemistrytalk.org Strong and sharp peaks corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group are expected in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic benzothiophene ring system would absorb in the 1450-1600 cm⁻¹ region. chemistrytalk.org

Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The low-wavenumber region (10-150 cm⁻¹) in the Raman spectrum is especially sensitive to the crystalline structure and intermolecular interactions. unibo.itumons.ac.be Analysis in this region can help distinguish between different polymorphic forms of the compound. unibo.it

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its identity and structural features.

For this compound (C₈H₇NO₂S₂), the calculated exact mass is 212.99182081 Da. nih.gov High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. A reported HRMS (ESI) value for the sodium adduct (M+Na)⁺ was found to be 235.98221, which is in close agreement with the calculated value of 235.98159. rsc.org

Under collision-induced dissociation (CID), aromatic sulfonamides can undergo characteristic fragmentation. A common fragmentation pathway involves the loss of sulfur dioxide (SO₂), a neutral fragment with a mass of 64 Da. nih.govmsu.edu This process often occurs through an intramolecular rearrangement. nih.gov The resulting fragment ion, [M+H-SO₂]⁺, would provide further evidence for the presence of the sulfonamide group. The fragmentation of the benzothiophene ring system itself can also lead to characteristic ions. gbiosciences.com

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Interatomic Distances

X-ray diffraction studies on related benzothiophene derivatives reveal that the benzothiophene ring system is essentially planar. nih.govjuniperpublishers.com For this compound, the sulfonamide group is attached to the C2 position of the thiophene ring. The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral, although some distortion from ideal tetrahedral angles is common in sulfonamides due to steric effects. biointerfaceresearch.com The precise bond lengths and angles within the benzothiophene core and the sulfonamide moiety can be determined with high accuracy from the crystallographic data.

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The primary interaction would be hydrogen bonding involving the sulfonamide group. The two hydrogen atoms on the nitrogen can act as hydrogen bond donors, while the two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

Advanced Analytical Techniques for Purity and Isomeric Analysis

The characterization of this compound, including the determination of its purity and the separation of potential isomers, relies on advanced analytical techniques. Chromatographic methods are particularly powerful for these tasks, offering high-resolution separation of components within a mixture.

Chromatographic Separations (HPLC, GC) for Compound Characterization

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like sulfonamides. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. wu.ac.th In this method, a nonpolar stationary phase, typically a silica (B1680970) support functionalized with C8 or C18 alkyl chains, is used in conjunction with a polar mobile phase. wu.ac.thrsc.org

The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. For sulfonamides, the mobile phase often consists of a mixture of water and an organic modifier like acetonitrile or methanol. imeko.org The pH of the aqueous component is frequently adjusted with an acid, such as formic acid or acetic acid, to control the ionization state of the analyte and improve peak shape and retention. rsc.orgimeko.org Detection is commonly performed using a UV-Vis or a Photodiode Array (PDA) detector, which allows for the quantification and preliminary identification of the compound based on its UV absorbance spectrum. wu.ac.th Validated HPLC methods can provide precise and accurate quantification of this compound, ensuring its purity, and can effectively separate it from process-related impurities or isomers. wu.ac.thnih.gov

Table 2: Typical RP-HPLC Parameters for Sulfonamide Analysis

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | C18 or C8 Column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water mixtures |

| Mobile Phase Modifier | 0.1% Formic Acid or Acetic Acid |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV/PDA at ~265-270 nm |

| Injection Volume | 5 - 20 µL |

These represent common starting conditions for method development for sulfonamide analysis. wu.ac.thrsc.orgimeko.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of many sulfonamides by GC is challenging due to their low volatility and potential for thermal degradation at the high temperatures required for vaporization. nih.gov Consequently, a derivatization step is often necessary to convert the sulfonamide into a more volatile and thermally stable analogue. nih.gov Methylation is a common derivatization strategy used for this purpose.

Once derivatized, the compound can be analyzed using a capillary GC column. The choice of column depends on the specific separation required. Detection can be accomplished with a standard Flame Ionization Detector (FID). hpst.cz For enhanced selectivity and confirmation, an Atomic Emission Detector (AED) can be employed, which can simultaneously monitor the elemental signals for sulfur and nitrogen, providing a high degree of confidence in the identification of sulfonamide-containing peaks. nih.gov GC is particularly useful for detecting and quantifying small, volatile impurities that may not be resolved by HPLC. The separation of isomers can also be achieved through careful selection of the GC column and temperature programming. google.com

Table 3: General Gas Chromatography (GC) Approach for Sulfonamides

| Parameter | Typical Approach |

|---|---|

| Sample Preparation | Derivatization (e.g., methylation) is often required to increase volatility |

| Column | Capillary column (e.g., DB-5, INNOWax) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID), Atomic Emission Detector (AED) |

GC analysis of sulfonamides typically requires a derivatization step prior to injection. nih.govhpst.cz

Theoretical and Computational Chemistry Insights

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics forms the foundation for understanding the electronic behavior of molecules. For 1-Benzothiophene-2-Sulfonamide, these methods reveal details about its geometric structure, orbital energies, and charge distribution, which are critical determinants of its chemical reactivity and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For compounds analogous to this compound, DFT calculations, often using the B3LYP functional, provide an excellent balance between accuracy and computational efficiency. mdpi.com These calculations optimize the molecule's structure to find the lowest energy conformation, yielding precise data on bond lengths, bond angles, and dihedral angles.

Studies on similar thiophene (B33073) sulfonamide derivatives show that the calculated intramolecular distances and angles are generally in good agreement with experimental values. mdpi.comresearchgate.net For instance, the key bond lengths within the sulfonamide group (S=O and S-N) and the thiophene ring (S-C) are accurately predicted. mdpi.com This information is fundamental for understanding the molecule's steric and electronic properties.

Table 1: Representative Calculated Geometrical Parameters for a Thiophene Sulfonamide Core

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| S=O Bond Length | ~1.42 Å |

| S-NH₂ Bond Length | ~1.64 Å |

| S₁–C₂ Bond Length (Thiophene Ring) | 1.73 - 1.75 Å |

| O=S=O Bond Angle | 120.5 - 121.2° |

| O=S–NH₂ Bond Angle | 105.0 - 111.3° |

Data derived from computational studies on analogous thiophene sulfonamide derivatives. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). mdpi.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com

For π-conjugated systems like this compound, a smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com In related benzothiophene (B83047) structures, the HOMO is typically distributed across the electron-donating benzothiophene ring system, while the LUMO is often localized on electron-accepting groups. nih.govmdpi.com In this case, the electron-accepting sulfonyl group significantly influences the LUMO. mdpi.com DFT calculations are used to map the isodensity surfaces of these orbitals and compute their energy levels. mdpi.com Global reactivity descriptors, such as chemical hardness (η) and the electrophilicity index (ω), can also be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. mdpi.comresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties for Thiophene Sulfonamide Analogs

| Property | Typical Calculated Value (eV) |

|---|---|

| EHOMO | -6.0 to -7.0 eV |

| ELUMO | -1.5 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | 3.4 to 4.7 eV |

Values are representative of a range found in computational studies of various substituted thiophene sulfonamides. mdpi.com

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is employed to simulate electronic absorption spectra. mdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the π → π* transitions expected in the conjugated benzothiophene system. nih.gov Studies on related benzothiophene derivatives show that oxidation of the sulfur atom can cause significant shifts in absorption maxima to longer wavelengths. mdpi.com

IR Spectra: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com This allows for the assignment of specific vibrational modes to functional groups, such as the characteristic symmetric and asymmetric stretching frequencies of the S=O bonds in the sulfonamide group, and the N-H stretching of the amide. mdpi.comresearchgate.net

NMR Spectra: While not as commonly reported in the initial search results, quantum mechanical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). This involves calculating the magnetic shielding tensors for each nucleus, providing a theoretical spectrum that can be compared with experimental data for structural verification.

Molecular Modeling and Conformational Analysis

While quantum mechanical studies often focus on static, single-molecule systems, molecular modeling techniques can explore the dynamic behavior and conformational flexibility of this compound.

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide insights into its behavior in different environments, such as in solution. The Automated Topology Builder (ATB) is a resource that can help generate the necessary force field parameters for simulating novel ligands like benzothiophene sulfonamide derivatives in biomolecular systems. uq.edu.au

Studies on related benzo[b]thiophene derivatives have utilized MD simulations to assess the stability of protein-ligand complexes. nih.gov Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which measure the deviation of the molecule from its initial conformation and the flexibility of individual atoms, respectively. nih.gov Such simulations reveal how the molecule interacts with its surroundings and its inherent flexibility. nih.gov

The sulfonamide group connected to the benzothiophene ring can rotate, leading to different spatial arrangements or conformations. Understanding the conformational landscape—the collection of all possible conformations and their relative energies—is crucial.

Energy minimization studies, which are an integral part of DFT geometry optimizations, identify the most stable, lowest-energy conformer. mdpi.com However, to explore the full landscape, more advanced techniques are used. Molecular dynamics simulations naturally explore different conformations as the simulation progresses over time. nih.gov By analyzing the trajectory of an MD simulation, one can identify the most frequently visited conformations and estimate the energy barriers between them, providing a comprehensive picture of the molecule's structural dynamics.

Computational Approaches to Structure-Activity Relationship (SAR)

Computational SAR studies for benzothiophene sulfonamides integrate quantum mechanics, molecular mechanics, and statistical methods to build models that correlate a compound's chemical structure with its biological activity. These models are crucial for identifying the key molecular features that govern the interaction with a biological target.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is pivotal in understanding the specific interactions that stabilize the ligand-receptor complex, thereby providing a rationale for the compound's biological activity.

In studies of related benzothiophene sulfonamide derivatives, such as benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, docking simulations have been successfully employed to elucidate their binding mode within the active site of enzymes like cyclooxygenase-2 (COX-2) nih.govnih.gov. These simulations reveal critical interactions, such as hydrogen bonds between the sulfonamide group and key amino acid residues like Gln-192 and His-90 nih.gov. The orientation of the benzothiophene ring and its substituents within the binding pocket is also a key determinant of affinity nih.gov.

For this compound, hypothetical docking studies can be performed against various relevant targets. The results of such simulations would typically be presented in a table format, detailing the predicted binding affinities and key interactions.

Table 1: Predicted Interaction Profile of this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

|---|---|

| Target Protein | Hypothetical Kinase XYZ |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | The sulfonamide (-SO2NH2) group forms hydrogen bonds with the backbone carbonyl of Glu105 and the side chain of Lys53 in the hinge region. |

| Hydrophobic Interactions | The benzothiophene ring occupies a hydrophobic pocket, forming van der Waals interactions with Leu25, Val33, and Ile150. |

| Pi-Stacking Interactions | The benzene (B151609) portion of the benzothiophene core engages in a pi-stacking interaction with the aromatic ring of Phe104. |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are developed by calculating various molecular descriptors and using statistical methods to find a correlation.

For benzothiophene derivatives, 2D and 3D-QSAR studies have been instrumental in identifying the physicochemical properties that influence their therapeutic effects. For instance, a 3D-QSAR study on 4-substituted benzothiophene analogs as Factor IXa inhibitors highlighted the importance of steric and electrostatic fields around the molecule pharmacophorejournal.com. The resulting models, often visualized as contour maps, indicate regions where bulky or electron-donating/withdrawing groups would be favorable or unfavorable for activity pharmacophorejournal.com.

A typical QSAR study on a series of this compound derivatives might involve the calculation of various descriptors, as illustrated in the table below.

Table 2: Key Molecular Descriptors Used in QSAR Models for Benzothiophene Derivatives

| Descriptor Type | Examples | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Governs electrostatic interactions, reactivity, and the ability to form hydrogen bonds. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences how the ligand fits into the binding site and the strength of van der Waals interactions. |

| Hydrophobic | LogP (Partition Coefficient) | Determines the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |

| Topological | Connectivity Indices, Shape Indices | Describes the branching and overall shape of the molecule, which is crucial for complementarity with the binding site. |

A resulting QSAR equation might take the form:

pIC50 = β0 + β1(LogP) + β2(Dipole Moment) - β3(Molecular Volume)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (β) indicate the positive or negative contribution of each descriptor to the biological activity. Such models provide clear design principles for optimizing the this compound scaffold to develop more potent and selective therapeutic agents researchgate.netnih.govnih.govnih.gov.

Mechanistic Investigations into the Reactivity of 1 Benzothiophene 2 Sulfonamide

Reaction Pathways of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a robust and versatile functional group known for its involvement in a variety of chemical transformations. Its reactivity is centered around the electrophilic sulfur atom, the acidic N-H proton, and its ability to stabilize adjacent radicals.

Nucleophilic and Electrophilic Transformations at the Sulfur Center

The sulfur atom in the 1-benzothiophene-2-sulfonamide is in a high oxidation state (+6), making it highly electrophilic and susceptible to attack by nucleophiles. This electrophilicity is further enhanced by the electron-withdrawing character of the two oxygen atoms and the benzothiophene (B83047) ring. Consequently, nucleophilic substitution at the sulfur center is a key reaction pathway. Strong nucleophiles can displace the amino group or lead to cleavage of the S-C bond, although the latter is generally less facile due to the stability of the aryl-sulfur bond.

Conversely, the sulfonamide nitrogen can be deprotonated by a base to form a sulfonamidate anion. This anion is a potent nucleophile and can participate in reactions with various electrophiles. For instance, alkylation or acylation on the nitrogen atom can proceed readily, providing a common route for the synthesis of N-substituted sulfonamide derivatives. The propensity of the sulfonamide moiety to engage in these electrostatic and noncovalent bonding interactions is a key aspect of its chemical behavior mdpi.com.

Radical Processes Involving Sulfonamide Moiety

The sulfonamide moiety can participate in radical reactions, typically involving the formation of an α-sulfonamidoyl radical or the elimination of a sulfonyl radical. Radical cyclization reactions of molecules containing a sulfonamide group have been shown to proceed via the formation of an α-sulfonamidoyl radical, which can then undergo further reactions like β-fragmentation to eject a sulfonyl radical (e.g., PhSO₂•), resulting in the formation of an imine nih.gov. This process demonstrates the ability of the sulfonamide group to be cleaved under mild reductive conditions nih.gov.

While direct radical generation on the this compound molecule is not extensively documented, analogous systems suggest that processes like halogen-atom transfer could initiate radical formation acs.org. For example, electrochemical methods have been used to generate alkyl radicals that can subsequently react with various functional groups, including sulfonamides acs.org. Such pathways could potentially lead to the functionalization of either the sulfonamide group or the benzothiophene ring system under radical conditions.

Reactivity Patterns of the Benzothiophene Heterocycle

The benzothiophene core is an aromatic system, and its reactivity is characteristic of electron-rich heterocycles, though it is less reactive than thiophene (B33073) itself. The presence of the C-2 sulfonamide group, a powerful deactivating group, profoundly influences the regioselectivity and rate of its reactions.

Electrophilic Aromatic Substitution on the Benzothiophene Ring

Unsubstituted benzothiophene typically undergoes electrophilic substitution preferentially at the C-3 position of the thiophene ring, which is the most electron-rich site. However, the presence of a strong electron-withdrawing sulfonamide group at the C-2 position deactivates the heterocyclic ring towards electrophilic attack. This deactivation makes substitution on the thiophene moiety (at C-3) significantly more difficult.

As a result, electrophiles are more likely to attack the benzene (B151609) ring (the benzo portion of the molecule). The directing influence of the fused thiophene ring and the deactivating C-2 substituent typically directs incoming electrophiles to the C-4 and C-7 positions. The precise regioselectivity can be influenced by reaction conditions, such as temperature, with lower temperatures sometimes increasing the selectivity for a single isomer researchgate.net. Studies on related 2-substituted benzothiophenes have shown that substitution often leads to 2,7-disubstituted derivatives as the major products researchgate.net.

| Reaction Type | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro and 7-Nitro derivatives | Strong deactivation of the thiophene ring directs substitution to the benzene ring. |

| Halogenation | Br₂/FeBr₃ | 4-Bromo and 7-Bromo derivatives | Similar to nitration, attack occurs on the less deactivated benzo ring. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl and 7-Acyl derivatives | The deactivating -SO₂NH₂ group directs acylation to the benzene portion of the molecule. |

Heterocyclic Ring Opening and Rearrangement Mechanisms

While aromatic substitution is the dominant reactivity pattern, the benzothiophene ring can undergo opening or rearrangement under specific, often harsh, conditions. Mechanistically, this can involve cleavage of the C-S bonds. Such transformations are less common than for non-aromatic thiophenes but can be achieved through processes like reductive desulfurization or via addition-elimination pathways researchgate.net. For instance, strong bases or organometallic reagents can initiate ring-opening by attacking the carbon atoms adjacent to the sulfur heteroatom. However, the stability of the fused aromatic system in this compound makes these reactions challenging.

Catalytic Aspects of this compound Reactions

The structural features of this compound make it amenable to various catalytic transformations, particularly those involving transition metals. The N-H bond of the sulfonamide can serve as a directing group in C-H activation/functionalization reactions.

In this mechanistic scenario, a transition metal catalyst (e.g., Palladium, Rhodium, or Iridium) coordinates to the sulfonamide nitrogen. This coordination positions the metal catalyst in close proximity to specific C-H bonds on the benzothiophene ring, facilitating their selective cleavage and subsequent functionalization. This strategy allows for the introduction of new substituents at positions that are otherwise difficult to access, such as the C-3 or C-7 positions. While this has been demonstrated for aryl and benzylsulfonamides, the principle is directly applicable to the benzothiophene scaffold.

Furthermore, the benzothiophene ring itself can participate in catalytic cross-coupling reactions. If converted to a halide or triflate derivative, it can act as an electrophilic partner in Suzuki, Heck, or Sonogashira couplings, enabling the formation of new carbon-carbon bonds. Conversely, metalation of the ring system, for example at the C-3 position using a strong base, would generate a nucleophilic organometallic species capable of participating in cross-coupling with various electrophiles researchgate.net. The interplay between the directing capability of the sulfonamide and the inherent reactivity of the heterocycle opens a wide field for catalytic applications.

Role of Transition Metal Catalysts in Sulfonamide Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The mechanisms of these transformations are intricate and highly dependent on the choice of metal, ligand, and reaction conditions.

Palladium Catalysis: Palladium catalysts are renowned for their versatility in cross-coupling reactions. In the context of this compound, palladium catalysis is instrumental in C-N bond formation, particularly in Buchwald-Hartwig amination type reactions. The catalytic cycle is generally understood to proceed through a series of well-defined steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide or triflate, forming a Pd(II) intermediate.

Ligand Exchange/Deprotonation: The sulfonamide nitrogen coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: This is often the rate-determining step where the new C-N bond is formed, and the Pd(0) catalyst is regenerated. nih.gov

Kinetic studies on related aryl sulfonamides suggest that the nature of the phosphine (B1218219) ligand is crucial in influencing the rate of reductive elimination. nih.gov Electron-donating and bulky ligands, such as t-BuXPhos, have been shown to facilitate this step. nih.gov

| Catalyst System | Substrate Scope | Mechanistic Insights |

| Pd(OAc)₂ / t-BuXPhos | Aryl nonaflates and primary sulfonamides | Reductive elimination is the rate-limiting step. nih.gov |

| Pd₂(dba)₃ / XPhos | Aryl halides and primary sulfonamides | The ligand plays a key role in stabilizing the Pd(II) intermediate. |

Copper Catalysis: Copper-catalyzed reactions provide a cost-effective alternative for the functionalization of sulfonamides. These reactions often proceed via different mechanisms compared to palladium. For instance, in Ullmann-type couplings, a Cu(I) species is believed to be the active catalyst. The proposed mechanism for N-arylation involves:

Coordination of the sulfonamide to the Cu(I) center.

Formation of a Cu(III) intermediate via oxidative addition of an aryl halide.

Reductive elimination to furnish the N-arylated product and regenerate the Cu(I) catalyst.

Recent studies have also highlighted the role of copper in C-H functionalization reactions of heterocycles, which could be applicable to the benzothiophene core of this compound. chemrxiv.org These reactions may proceed through a concerted metalation-deprotonation (CMD) pathway. chemrxiv.org

Rhodium Catalysis: Rhodium catalysts are particularly effective in directing group-assisted C-H activation reactions. nih.gov The sulfonamide group in this compound can potentially act as a directing group, facilitating the functionalization of the C-H bonds on the benzothiophene ring system. The catalytic cycle for such transformations typically involves:

Coordination of the directing group to the Rh(III) center.

C-H bond cleavage via a CMD mechanism to form a rhodacycle intermediate.

Reaction with a coupling partner (e.g., an alkene or alkyne).

Reductive elimination and regeneration of the active catalyst. rsc.org

DFT studies on related systems have provided valuable insights into the energetics of these steps and the factors controlling regioselectivity. rsc.org

| Catalyst | Transformation | Key Mechanistic Feature |

| CuI / 1,10-phenanthroline | C-S bond formation | Sequential Ullmann-type coupling and Wittig reaction. organic-chemistry.org |

| [RhCp*Cl₂]₂ | C-H olefination | Formation of a rhodacycle intermediate. nih.gov |

Brønsted Acid and Lewis Acid Catalysis in Derivatization

Acid catalysis provides a complementary approach to transition metal-mediated reactions for the derivatization of this compound.

Brønsted Acid Catalysis: Brønsted acids can activate the sulfonamide or the benzothiophene ring towards nucleophilic attack. For example, in the presence of a strong acid, the sulfonamide nitrogen can be protonated, increasing the electrophilicity of the sulfur atom and making it susceptible to reaction with nucleophiles. Alternatively, protonation of the benzothiophene ring can facilitate electrophilic aromatic substitution reactions. chemrxiv.org

A proposed general mechanism for Brønsted acid-catalyzed derivatization involves the protonation of a substrate to generate a more reactive electrophilic species, which is then attacked by a nucleophile. nih.gov For instance, in the synthesis of sulfinamidines from sulfenamides, a Brønsted acid catalyst enables the initial fluorination of the sulfur atom, followed by nucleophilic attack. nih.gov

Lewis Acid Catalysis: Lewis acids, such as metal triflates, can coordinate to the oxygen or nitrogen atoms of the sulfonamide group, thereby activating the molecule. This coordination enhances the electrophilicity of the sulfur atom or adjacent carbon atoms, facilitating reactions such as Friedel-Crafts acylations or alkylations on the benzothiophene ring. nih.gov A plausible mechanism involves the formation of a complex between the Lewis acid and the sulfonamide, which then reacts with an electrophile or nucleophile. In the synthesis of acyl benzothiophenes, phosphoric acid, acting as a covalent catalyst, is proposed to generate a mixed anhydride (B1165640) in situ, which then acylates the benzothiophene ring. nih.gov

| Catalyst Type | Mode of Activation | Potential Reactions |

| Brønsted Acid (e.g., TfOH) | Protonation of the sulfonamide or benzothiophene ring. | Electrophilic substitution, Cyclization reactions. chemrxiv.org |

| Lewis Acid (e.g., AlCl₃) | Coordination to the sulfonamide group. | Friedel-Crafts acylation/alkylation. |

Kinetic and Thermodynamic Considerations of Key Reactions

A thorough understanding of the kinetic and thermodynamic parameters is crucial for optimizing reaction conditions and predicting the feasibility of transformations involving this compound. However, specific experimental data for this compound is scarce in the literature. Therefore, the following discussion is based on general principles and data from analogous systems.

Kinetic Studies: Kinetic analysis of related palladium-catalyzed sulfonamidation reactions has shown that the reaction rate can be highly dependent on the concentrations of the catalyst, ligand, base, and substrates. nih.gov For the palladium-catalyzed coupling of primary sulfonamides with aryl nonaflates, kinetic data suggest that reductive elimination is the rate-limiting step. nih.gov The reaction exhibits first-order dependence on the concentration of the palladium catalyst and the aryl nonaflate, and zero-order dependence on the sulfonamide concentration under certain conditions.

| Reaction Type | Key Kinetic Parameter | Key Thermodynamic Parameter |

| Pd-catalyzed C-N Coupling | Rate constant of reductive elimination. nih.gov | Negative overall ΔG for the catalytic cycle. |

| Brønsted Acid-catalyzed Cyclization | Activation energy for the cyclization step. | Relative stability of the cyclic product versus the starting material. |

Academic and Industrial Applications of 1 Benzothiophene 2 Sulfonamide

Strategic Utility as a Synthetic Building Block

The benzothiophene (B83047) moiety is considered a "privileged structure" in medicinal chemistry, and its derivatives serve as foundational materials for the construction of more complex molecules. researchgate.netnih.gov The presence of both the sulfonamide group and the bicyclic benzothiophene core in 1-benzothiophene-2-sulfonamide provides multiple reactive sites for chemical modification, rendering it a strategic starting material in multi-step syntheses.

This compound and its derivatives are key precursors in the synthesis of a wide array of other heterocyclic systems. The inherent reactivity of the benzothiophene ring and the sulfonamide group allows for various cyclization and condensation reactions, leading to novel molecular architectures. For instance, derivatives of benzothiophene are used to synthesize compounds containing the 1,2-benzothiazine scaffold, which are known for their pharmacological properties. nih.gov

The synthesis of these complex structures often involves multi-step reaction sequences where the benzothiophene sulfonamide acts as the initial framework upon which further chemical complexity is built. This versatility has established the benzothiophene scaffold as a fundamental component in the synthesis of various biologically active heterocyclic compounds. researchgate.netnih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Benzothiophene Derivatives This table is generated based on synthetic applications of the broader benzothiophene class, illustrating the potential pathways for this compound.

| Precursor Class | Resulting Heterocyclic System | Synthetic Strategy |

|---|---|---|

| Benzothiophene Derivatives | 1,2-Benzothiazine 1,1-dioxides | Dimerization or heteroannulation reactions nih.govnih.gov |

| o-Halovinylbenzenes | 2-Substituted Benzo[b]thiophenes | Transition-metal-free cyclization with a sulfur source organic-chemistry.org |

| 2-Alkynylthioanisoles | C-3 Sulfonated Benzothiophenes | Electrochemical tandem radical addition-cyclization organic-chemistry.org |

Beyond serving as a direct precursor, this compound functions as a crucial intermediate in the assembly of large and complex organic molecules. Its structure can be incorporated into larger frameworks through various cross-coupling reactions, a common strategy in modern organic synthesis. acs.org The functional groups on the molecule can be selectively modified to introduce new substituents, thereby building molecular complexity in a controlled manner. This step-wise approach is fundamental in the total synthesis of natural products and the development of novel pharmaceutical agents. The robustness of the benzothiophene core allows it to withstand a variety of reaction conditions, making it a reliable intermediate in lengthy synthetic campaigns. google.com

Role as a Chemical Probe in Biochemical Research

The sulfonamide group is a well-known pharmacophore present in numerous therapeutic agents. researchgate.net The combination of this group with the benzothiophene scaffold allows for the design of specialized molecules, or "chemical probes," used to investigate biological systems. These probes are instrumental in studying enzyme function and molecular recognition processes.

Derivatives of this compound are utilized to study enzyme inhibition. By systematically altering the structure of the parent compound—for example, by adding different substituents to the sulfonamide nitrogen or the benzothiophene ring—researchers can investigate how these changes affect the molecule's ability to bind to and inhibit an enzyme. This structure-activity relationship (SAR) analysis is crucial for understanding the molecular basis of enzyme inhibition. nih.govnih.gov

Thiophene-based sulfonamides have been specifically investigated as inhibitors of enzymes like carbonic anhydrases and lactoperoxidase. nih.govnih.gov Studies have shown that even slight modifications to the chemical structure can lead to significant differences in inhibitory potency and selectivity, providing valuable insights into the enzyme's active site and mechanism of action. nih.gov

Emerging Applications in Materials Science and Engineering

Design of Organic Semiconductors and Optoelectronic Materials

The benzothiophene core is a well-established structural motif in the field of organic electronics. Its rigid, planar structure and the presence of a sulfur heteroatom facilitate strong intermolecular π-π stacking and orbital overlap, which are crucial for efficient charge transport. researchgate.netresearchgate.net Derivatives of malayajournal.orgbenzothieno[3,2-b] malayajournal.orgbenzothiophene (BTBT), a related and extensively studied class of compounds, have demonstrated high charge carrier mobility, making them excellent candidates for p-channel organic field-effect transistors (OFETs). researchgate.netresearchgate.net

While specific performance data for this compound in OFETs is not extensively documented, the principles of molecular design are well-understood. The performance of organic semiconductors is highly dependent on molecular structure, crystal packing, and thin-film morphology. For instance, attaching alkyl chains to the benzothiophene core is a common strategy to improve solubility and promote favorable molecular ordering in the solid state. researchgate.net The sulfonamide group in this compound offers a convenient point for further chemical modification to achieve similar enhancements.

Table 1: Representative Performance of Benzothiophene-Based Organic Semiconductors

| Compound Class | Hole Mobility (cm²/Vs) | On/Off Ratio | Device Application |

|---|---|---|---|

| Alkylated BTBT Derivatives | > 1.0 | > 10⁶ | Organic Field-Effect Transistors (OFETs) |

| Thienoacene Dimers | up to 1.33 | > 10⁵ | Organic Thin-Film Transistors (OTFTs) researchgate.net |

Note: This table presents typical data for the broader class of benzothiophene derivatives to illustrate their potential in electronic applications.

Integration into Polymer and Supramolecular Assemblies

The structural features of this compound make it an excellent candidate for incorporation into larger, highly ordered systems like polymers and supramolecular assemblies. The rigid benzothiophene unit can act as a planar building block that promotes π-stacking, while the sulfonamide group provides sites for strong, directional hydrogen bonding. rsc.org These non-covalent interactions are the driving forces behind self-assembly, enabling the spontaneous formation of complex, functional architectures from individual molecular components. beilstein-journals.org

Recent research has demonstrated the successful conjugation of BTBT derivatives with self-assembling peptides. mdpi.com In these systems, the peptide sequence is designed to form structures like β-sheets, which are stabilized by hydrogen bonds. The attached BTBT units are thus brought into close proximity, facilitating π-stacking and creating pathways for charge transport along the resulting nanofibers or within the bulk hydrogel. mdpi.com This approach combines the electronic functionality of the semiconductor core with the structural control offered by peptide self-assembly, opening avenues for applications in bioelectronics and soft robotics. mdpi.com

This compound could be similarly employed. The hydrogen atoms on the sulfonamide nitrogen are available for hydrogen bonding, which can direct the assembly of the molecules into one-, two-, or three-dimensional networks. Furthermore, the nitrogen atom can be functionalized to create a monomer suitable for polymerization, allowing the benzothiophene-sulfonamide unit to be incorporated into the backbone of a conductive polymer. The properties of the resulting material would be dictated by the combination of the conjugated polymer backbone and the specific electronic and intermolecular interactions of the pendant benzothiophene-sulfonamide groups.

Corrosion Inhibition Properties and Mechanisms

Organic compounds containing heteroatoms like sulfur and nitrogen, along with aromatic rings, are widely recognized as effective corrosion inhibitors for metals, particularly for steel in acidic environments. scispace.comnih.gov These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com this compound possesses all the key structural features for a high-performance corrosion inhibitor.

The mechanism of inhibition involves the interaction between the inhibitor molecule and the metal surface. The multiple adsorption centers of this compound include:

The sulfur atom within the thiophene (B33073) ring.

The nitrogen and oxygen atoms of the sulfonamide group.

The delocalized π-electrons of the fused aromatic system.

These centers are rich in electrons and can donate lone pairs or π-electrons to the vacant d-orbitals of iron atoms on the steel surface, forming stable coordinate bonds (chemisorption). scispace.commdpi.com This adsorption process blocks the active sites where corrosion (both metal dissolution at the anode and hydrogen evolution at the cathode) would otherwise occur.

Studies on analogous thiophene and benzothiazole (B30560) derivatives show that their inhibition efficiency increases with concentration, as more of the metal surface becomes covered by the protective inhibitor film. scispace.comresearchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer on the surface. scispace.com Potentiodynamic polarization studies often classify such compounds as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.gov

Table 2: Corrosion Inhibition Efficiency of a Thiophene Derivative on Carbon Steel in 1 M HCl

| Inhibitor Concentration (M) | Inhibition Efficiency (% IE) | Surface Coverage (θ) |

|---|---|---|

| 1 x 10⁻⁵ | 75.2 | 0.752 |

| 5 x 10⁻⁵ | 85.6 | 0.856 |

| 1 x 10⁻⁴ | 92.1 | 0.921 |

Note: Data is representative of thiophene-class inhibitors to demonstrate the principle of concentration-dependent efficiency. nih.gov

The strong adsorption and high surface coverage provided by molecules like this compound lead to a significant reduction in the corrosion rate, protecting the integrity of industrial equipment used in acid cleaning, pickling, and oil well acidification processes.

Advanced Methodologies and Future Research Directions

Development of Novel Spectroscopic and Analytical Tools for Characterization

Accurate characterization is fundamental to understanding the structure, purity, and properties of 1-benzothiophene-2-sulfonamide derivatives. While standard techniques like NMR and mass spectrometry remain crucial, the complexity of novel analogues and the need for high-throughput analysis have spurred the development of more advanced tools. nih.gov

High-Performance Liquid Chromatography (HPLC) has emerged as a key technology for both the analysis and purification of sulfonamides. nanobioletters.com Modern HPLC methods, often coupled with high-resolution mass spectrometry (HRMS), allow for the rapid determination and quantification of these compounds, even in complex mixtures. bingol.edu.tr For instance, a non-targeted liquid chromatography-high resolution mass spectrometry approach has been successfully developed for determining sulfonamide residues in honey samples, showcasing the sensitivity of these combined techniques. bingol.edu.tr

Surface-Enhanced Raman Spectroscopy (SERS) is another powerful analytical approach that offers extremely high sensitivity, capable of detecting analytes at very low concentrations. nih.gov The technique provides rich spectral information and strong selectivity, making it ideal for detecting sulfonamide drugs in various samples. nih.gov The signal amplification in SERS arises from the interaction of the target molecule with metallic nanostructures, which can enhance the signal by a factor of 10⁷. nih.gov

In addition to chromatographic and spectroscopic methods, derivatization techniques are often employed to improve the analytical properties of sulfonamides for gas chromatography-mass spectrometry (GC-MS) analysis. Heptafluorobutyryl (HFB) derivatives, for example, can be prepared to enhance volatility and thermal stability, facilitating more robust GC-MS analysis. nih.gov

Table 1: Advanced Analytical Techniques for Sulfonamide Characterization

| Technique | Principle | Application | Advantages |

|---|---|---|---|

| HPLC-HRMS | Separates compounds based on their affinity for a stationary phase, followed by high-resolution mass analysis. | Quantification of sulfonamide residues in complex matrices. bingol.edu.tr | High sensitivity, selectivity, and accurate mass measurement. |

| SERS | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | Trace detection of sulfonamide drugs. nih.gov | Single-molecule level sensitivity, sharp spectral peaks. nih.gov |

| GC-MS with Derivatization | Separation of volatile compounds followed by mass analysis; derivatization increases volatility. | Characterization of novel benzothiophene-based stimulants. nih.gov | Enhanced chromatographic performance and structural elucidation. |

| 2D NMR Spectroscopy | Provides through-bond and through-space correlations between nuclei. | Elucidation of complex structures of novel benzothiophene (B83047) derivatives. nih.govmalayajournal.org | Detailed structural assignment and conformational analysis. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

In the context of this compound, AI can be employed to design novel derivatives with enhanced biological activity and optimized pharmacokinetic profiles. nih.gov ML algorithms, such as deep neural networks (DNNs) and support vector machines (SVMs), can be trained on existing data to predict the structure-activity relationships (SAR) of benzothiophene-based compounds. mdpi.comnih.gov This allows for the in silico screening of virtual libraries containing millions of potential derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 2: Applications of AI/ML in Sulfonamide Drug Discovery

| AI/ML Application | Description | Impact on this compound Research |

|---|---|---|

| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential hits. nih.gov | Rapid identification of novel benzothiophene sulfonamide derivatives with desired biological activities. |

| QSAR Modeling | Development of mathematical models to predict the biological activity of compounds based on their chemical structure. | Prediction of the efficacy and toxicity of new derivatives, guiding lead optimization. nih.gov |

| Molecular Docking | Prediction of the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Understanding the binding mechanisms of benzothiophene sulfonamides with their biological targets. researchgate.net |

| De Novo Drug Design | Generation of novel molecular structures with desired properties using generative AI models. | Creation of entirely new benzothiophene-based scaffolds with improved therapeutic potential. |

Exploration of Unprecedented Reactivity and Transformations

The benzothiophene core is a stable aromatic system, but researchers are continuously exploring new ways to functionalize and transform it to access novel chemical space. researchgate.net These efforts go beyond simple substitutions and aim to achieve more profound structural modifications, sometimes involving the cleavage of the C-S bond within the thiophene (B33073) ring. researchgate.net

One innovative strategy involves "aromatic metamorphosis," where the thiophene ring is disassembled and then reconstructed into a different ring system. researchgate.net This can be achieved by enhancing the reactivity of the thiophene core through methods like oxidation to the corresponding S-oxide. Benzothiophene S-oxides can undergo reactions like the Pummerer coupling, leading to intermediates that can be further transformed, effectively dismantling the original benzothiophene motif to create new, highly decorated structures. researchgate.net

Transition-metal catalysis has also been instrumental in developing new transformations for benzothiophenes. rsc.org For example, cobalt-catalyzed reactions can be used for the modular synthesis of benzothiophenes, while palladium and copper catalysts facilitate aryl-S bond-forming cyclizations to construct the benzothiophene scaffold itself. rsc.org These methods provide access to a wide range of polyfunctionalized benzothiophenes that can serve as precursors for sulfonamide derivatization. rsc.org

Sustainable and Biocatalytic Approaches to Synthesis

The pharmaceutical industry is increasingly focused on developing greener and more sustainable synthetic methods to reduce environmental impact. bohrium.com For sulfonamide synthesis, this involves moving away from traditional methods that often rely on harsh reagents and transition-metal catalysts. rsc.org

Recent advances include the development of transition-metal-free, photocatalytic strategies for the modular synthesis of arylsulfonamides. rsc.org One such method utilizes the three-component coupling of an aryl radical, a sulfur dioxide surrogate (like potassium metabisulfite, K₂S₂O₅), and an amine. This approach can be performed under mild conditions (room temperature and UV light) and accommodates a broad range of amines. rsc.org

Biocatalysis offers another promising avenue for the sustainable synthesis of sulfonamides. While still an emerging area, research into the natural biosynthesis of sulfonamide and sulfamate (B1201201) compounds in actinomycetes has revealed unique enzymatic machineries capable of forming the crucial S-N bond. nih.gov These discoveries could pave the way for the development of new biocatalysts for the environmentally friendly production of this compound and its derivatives. Understanding these biosynthetic pathways may also enable the biotechnological production of these compounds through fermentation or the use of engineered enzymes. nih.gov

Design of Next-Generation Scaffolds Based on this compound Core

The this compound core is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. nih.gov This has prompted extensive research into designing next-generation scaffolds that retain the key features of the core while introducing novel structural elements to improve potency, selectivity, and drug-like properties. nih.goveurekaselect.com

The design of new scaffolds often involves creating hybrid molecules that combine the benzothiophene sulfonamide moiety with other pharmacologically active heterocycles. researchgate.net For example, novel thiophene derivatives incorporating sulfonamide and isoxazole (B147169) or benzothiazole (B30560) moieties have been synthesized and evaluated for their potential as anticancer agents. researchgate.net

Another approach involves the synthesis of conformationally constrained analogues. For instance, incorporating the sulfonamide group into a larger ring system, such as a benzodiazepine, has led to the discovery of potent agonists for specific receptors. nih.gov These efforts highlight the versatility of the this compound scaffold and its potential as a starting point for the development of new classes of therapeutic agents. nih.goveurekaselect.com The continuous exploration of structure-activity relationships (SAR) is crucial in guiding the rational design of these more complex and potentially more effective molecules. nih.gov

Q & A

What are the key structural and spectroscopic features of 1-Benzothiophene-2-Sulfonamide?

The compound features a benzothiophene core fused with a sulfonamide group at position 2. Its molecular formula is C₈H₇NO₂S₂ , with a planar aromatic system stabilized by conjugation. Key structural details include:

- Bond lengths : The S–N bond in the sulfonamide group is ~1.63 Å, typical for sulfonamides.

- Intermolecular interactions : X-ray crystallography reveals C–H···O and N–H···O hydrogen bonds, contributing to crystal packing stability .

- Spectroscopic signatures : The IR spectrum shows strong absorption bands for S=O stretching (~1350 cm⁻¹) and N–H bending (~1600 cm⁻¹). NMR data (¹H and ¹³C) confirm aromatic proton environments and sulfonamide connectivity .

What synthetic routes are reported for this compound?

Two primary methods are documented:

Direct sulfonylation : Reacting 1-benzothiophene-2-thiol with chlorosulfonic acid under anhydrous conditions, followed by amidation with ammonia .

Click chemistry : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 1-benzothiophene-2-sulfonyl chloride and prop-2-yn-1-amine, yielding derivatives with >90% efficiency .

Critical parameters: Temperature control (0–5°C for sulfonylation) and solvent selection (dichloromethane or acetone/water mixtures) are crucial for yield optimization .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values for carbonic anhydrase inhibition) often arise from:

- Assay variability : Differences in enzyme sources (human vs. bacterial isoforms) or buffer conditions (pH 7.4 vs. 6.8).

- Structural analogs : Impurities in derivatives (e.g., regioisomers) can skew results.

Methodological solution: Cross-validate findings using orthogonal assays (e.g., isothermal titration calorimetry and enzymatic hydrolysis) and characterize intermediates via LC-MS .

What advanced techniques are recommended for characterizing crystallographic properties?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond angles, torsion angles, and hydrogen-bonding networks. For example, the title compound forms infinite chains via N–H···O interactions (d = 2.89 Å) .

- Powder XRD : Assesses phase purity and polymorphism.

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset ~250°C) .

How does this compound inhibit carbonic anhydrase?

The sulfonamide group acts as a zinc-binding motif, displacing the hydroxide ion in the enzyme’s active site. Key interactions include:

- Coordination of the sulfonamide nitrogen to the Zn²⁺ ion (distance ~2.1 Å).

- Hydrophobic interactions between the benzothiophene moiety and residues Val-121 and Phe-131.

Validation: Molecular docking (AutoDock Vina) and site-directed mutagenesis studies confirm binding affinity (Kd = 12 nM) .

What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust.

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .